molecular formula C11H6F17I B1338451 3-(Perfluorooctyl)propyl iodide CAS No. 200112-75-0

3-(Perfluorooctyl)propyl iodide

Cat. No. B1338451
M. Wt: 588.04 g/mol
InChI Key: AXUBYTAXJHIPJO-UHFFFAOYSA-N
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Description

3-(Perfluorooctyl)propyl iodide, also known as 3-Perfluorooctyl-1-iodopropane or 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide, is a perfluoroalkyl-containing building block . It has a molecular formula of C11H6F17I and a molecular weight of 588.04 .


Synthesis Analysis

This compound is used in the preparation of fluoroalkylalkylthiols via Zemplen deacylation . It is also used in the automated fluorous-assisted solution-phase oligosaccharide synthesis via activation of thioglycoside donors . A detailed synthesis process can be found in the paper "Ultra-Trace PFAS Detection Using Amplifying Fluorescent Polymers" .


Molecular Structure Analysis

The IUPAC name for this compound is 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodoundecane . The InChI string is InChI=1S/C11H6F17I/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-3H2 . The canonical SMILES string is C(CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CI .


Chemical Reactions Analysis

As a perfluoroalkyl-containing building block, it is used in the preparation of fluoroalkylalkylthiols via Zemplen deacylation . It is also used in the automated fluorous-assisted solution-phase oligosaccharide synthesis via activation of thioglycoside donors .

Scientific Research Applications

Photooxidation Studies

  • Photolysis and Oxidation Research : 3-(Perfluorooctyl)propyl iodide has been studied in the context of photolysis and oxidation. When exposed to light in the presence of oxygen, significant products such as CF2O are formed. This type of research is crucial in understanding the chemical behavior and stability of compounds under various conditions (Marsh & Heicklen, 1966).

Chemical Synthesis and Characterization

  • Polymer Synthesis : It has been utilized in the synthesis of poly(1-vinyl-3-alkylimidazolium) iodide polymers. These polymers exhibit different properties based on the alkyl substituent, affecting solubility, thermal stability, and crystallinity. Such polymers are valuable in the field of quasi-solid electrolytes for dye-sensitized solar cells (Azaceta et al., 2010).
  • Organometallic Chemistry : The compound is significant in the selective conversion of ethylene to ethylidene ligand in reactions with hydrido(ethylene) complexes of tantalum, demonstrating the potential for controlled chemical reactions in organometallic chemistry (Hughes et al., 1998).

Material Science and Engineering

  • Perfluoroalkyl Alcohol Synthesis : In material science, it has been used to synthesize Perfluoroalkyl Alcohol, specifically 3-(Perfluorooctyl)propan-2-ol. This synthesis process involves a two-step alcoholization process, highlighting its importance in creating specialized compounds (Hieu et al., 2012).

Fluorous Chemistry

  • Building Blocks for Fluorous Chemistry : As a part of fluorous chemistry, 2-Iodo-3-(perfluoroalkyl)propanols have been obtained through controlled radical addition. These compounds serve as valuable building blocks for further chemical synthesis and applications in fluorous chemistry (Rábai et al., 2007).

Catalysis and Reaction Mechanisms

  • Catalysis in Propylene Carbonate Synthesis : In the context of catalysis, polyfluoroalkyl phosphonium iodides, including compounds derived from 3-(Perfluorooctyl)propyl iodide, have been used as catalysts in the synthesis of propylene carbonate under supercritical CO2 conditions. This highlights its role in innovative and green chemistry approaches (He, Yasuda, & Sakakura, 2003).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodoundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F17I/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUBYTAXJHIPJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F17I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457135
Record name 3-(Perfluorooctyl)propyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Perfluorooctyl)propyl iodide

CAS RN

200112-75-0
Record name 3-(Perfluorooctyl)propyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodo-;Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodo-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
H Ma, B Chu, BS Hsiao - European Polymer Journal, 2017 - Elsevier
Fluorinated ionic liquid (F-IL), 1-(3-perfluorooctylpropyl)-3-methylimidazolium bis(perfluoroethylsufonyl)amine, had been successfully prepared and employed to modify multi-wall …
Number of citations: 19 www.sciencedirect.com
S Fustero, AG Sancho, G Chiva… - The Journal of …, 2006 - ACS Publications
Starting with a fluorous analogue of 2-(trimethylsilyl)ethanol, we have designed an easy method for preparing a new fluorous tag ( F TMSE) for the protection of carboxylic acids. …
Number of citations: 48 pubs.acs.org
EM Sletten, TM Swager - Journal of the American Chemical …, 2014 - ACS Publications
“Fluoro” refers to both fluorescent and fluorinated compounds. Despite the shared prefix, there are very few fluorescent molecules that are soluble in perfluorinated solvents. This paucity …
Number of citations: 70 pubs.acs.org
A Ali, RJ van den Berg, HS Overkleeft, DV Filippov… - Tetrahedron …, 2009 - Elsevier
The methylsulfonylethoxycarbonyl (Msc) group is presented as a non-lipophilic, base-labile, participating protecting group for carbohydrate alcohols. It can be introduced using Msc–Cl …
Number of citations: 32 www.sciencedirect.com
A Nemes - 2010 - teo.elte.hu
The synthesis of an organic compound in the laboratory usually involves several steps. First a chemical reaction is performed which then followed by the isolation of the target compound…
Number of citations: 0 teo.elte.hu
R Kaplánek, O Paleta - Journal of fluorine chemistry, 2007 - Elsevier
Two types of perfluoro alkyl-containing amphiphilic sulfones 7–9 and 13–15, respectively, and sulfonate betaines 23–32 were prepared using 2-[(perfluoroalkyl)methyl]oxiranes (1–3, R …
Number of citations: 13 www.sciencedirect.com
J Rábai, D Szabó, EK Borbás, I Kövesi, I Kövesdi… - Journal of fluorine …, 2002 - Elsevier
… Unlike to Mitsunobu synthesis, the reaction of 3-perfluorooctyl-propyl iodide (2ea) and NaOC(CF 3 ) 2 Ph in DMF gave the fluorophilic ether (3ae) only in low isolated yield, which can …
Number of citations: 49 www.sciencedirect.com
GA Nieves - 2018 - search.proquest.com
Core O-glycans are fundamental precursors of mucin glycoproteins biological activities and have been widely associated with different diseases or conditions such as colitis, non-…
Number of citations: 0 search.proquest.com
LD Lopes, AA Merlo - Journal of Molecular Liquids, 2022 - Elsevier
The title of this article is devoted to the collection of compounds synthesized in this work, in which all the molecules had an astonished performance as “characters of a scientific movie” …
Number of citations: 2 www.sciencedirect.com
I Milošev, A Kokalj, M Poberžnik… - Journal of The …, 2021 - iopscience.iop.org
The ability of surfactant-like compounds to inhibit the corrosion of aluminum in NaCl solution was systematically investigated. The basic idea of this study was to scrutinize the effect of …
Number of citations: 8 iopscience.iop.org

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